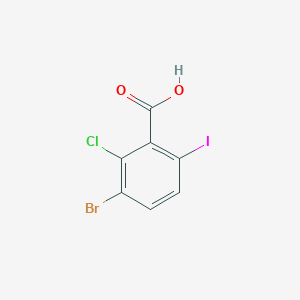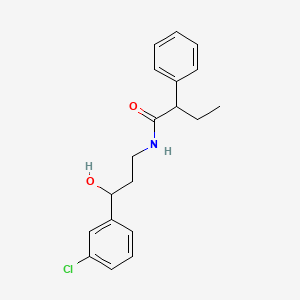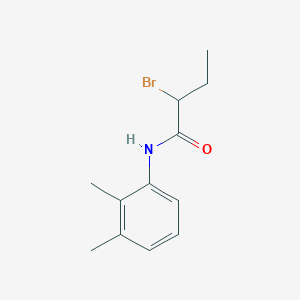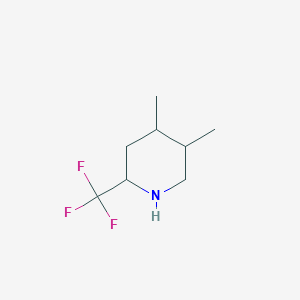
Bis(3-fluorophenyl)methanol
Übersicht
Beschreibung
“Bis(3-fluorophenyl)methanol” is a chemical compound with the molecular formula C13H10F2O . It is a diphenyl methanol building block with two fluorine atoms . It is used as a synthesis intermediate for APIs and macromolecules .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine . The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two fluorophenyl groups attached to a methanol group . The average mass of the molecule is 220.215 Da .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine . The reaction involved the formation of a complex that did not show any aggregations .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Singlet Oxygen Generation
Research into halogenated squaraine dyes, which share structural motifs with Bis(3-fluorophenyl)methanol, highlights their potential in photochemotherapy. These studies focused on the synthesis and photophysical investigation, revealing significant photostability and singlet oxygen generation capabilities, important for therapeutic applications (Ramaiah et al., 1997).
Catalysis and Organic Synthesis
This compound and related compounds have been utilized in catalysis, particularly in Suzuki cross-coupling and Heck reactions. Palladium nanoparticles stabilized by fluorous phase solvents demonstrated efficiency and recoverability in these reactions, showcasing the material's value in sustainable chemical synthesis (Moreno-Mañas et al., 2001).
Proton Exchange Membranes for Fuel Cells
In the development of fuel cell technologies, polymers derived from this compound have been investigated for their utility in proton exchange membranes. These materials displayed a balance between proton conductivity and methanol permeability, indicating their potential in enhancing fuel cell efficiency (Wang et al., 2012).
Sensing Technologies
The compound's structural framework has been adapted for use in selective and sensitive fluorescence detection of metal ions, such as Zn(2+) and Cd(2+), highlighting its applicability in environmental monitoring and bioimaging technologies (Visscher et al., 2016).
Material Science and Electroluminescence
In material science, this compound-based compounds have been explored for their electroluminescent properties, contributing to the development of advanced organic light-emitting diodes (OLEDs) and other optoelectronic devices (Huang et al., 2004).
Zukünftige Richtungen
The future directions for “Bis(3-fluorophenyl)methanol” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine, which has been studied for its spectral and fluorescence properties .
Wirkmechanismus
Target of Action
Bis(3-fluorophenyl)methanol is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as bis(4-fluorophenyl)methanol, have been found to participate in nucleophilic substitution reactions, allowing for the introduction of the moiety into target molecules .
Mode of Action
It’s suggested that the compound may interact with its targets through nucleophilic substitution reactions . This allows the compound to modify organic molecules, potentially enabling the creation of diverse chemical structures .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Similar compounds have been found to modify organic molecules, potentially enabling the creation of diverse chemical structures
Eigenschaften
IUPAC Name |
bis(3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMJXDJOHQCPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)



![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)

![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)


![4-[(2-Ethylpiperidyl)sulfonyl]benzoic acid](/img/structure/B2929964.png)

![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)
![2,5-Dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide](/img/structure/B2929968.png)
![3,4-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2929971.png)
